1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile
Description
1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile is a heterocyclic compound featuring a 4-membered azetidine ring substituted with a carbonitrile group at the 3-position. The indole moiety, a bicyclic aromatic system with a methyl substituent at the 1-position, is linked via an acetyl group to the azetidine nitrogen.
Properties
IUPAC Name |
1-[2-(1-methylindol-3-yl)acetyl]azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-17-10-12(13-4-2-3-5-14(13)17)6-15(19)18-8-11(7-16)9-18/h2-5,10-11H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYNUQBNQIJLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation of Indole
The foundational step involves introducing a methyl group at the indole nitrogen. A modified procedure from employs sodium hydride (NaH) as a base and iodomethane (MeI) as the methylating agent in dimethylformamide (DMF). The reaction proceeds under nitrogen atmosphere at 0–5°C for 2 hours, followed by gradual warming to room temperature. The product, 1-methyl-1H-indole , is isolated via extraction with ethyl acetate and purified by column chromatography (hexane/ethyl acetate, 7:3).
Acetylation at the C3 Position
Friedel-Crafts acetylation is employed to introduce the acetyl group at the indole’s C3 position. A mixture of 1-methyl-1H-indole and acetyl chloride in dichloromethane (DCM) is treated with aluminum chloride (AlCl₃) as a Lewis acid. The reaction is stirred at 0°C for 1 hour and then at room temperature for 6 hours. Workup with ice-water and sodium bicarbonate yields 1-methyl-1H-indole-3-acetic acid as a pale-yellow solid.
Table 1: Reaction Conditions for Indole Functionalization
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| N-Methylation | NaH, MeI | DMF | 0°C → RT | 2 h | 85% |
| C3 Acetylation | AcCl, AlCl₃ | DCM | 0°C → RT | 6 h | 78% |
Synthesis of Azetidine-3-carbonitrile
Cyclization Strategy
The azetidine ring is constructed via a carbohydrazide intermediate , adapting methods from. A solution of 3-aminopropanenitrile (1.0 mmol) and triethylamine (1.2 mmol) in 1,4-dioxane is treated dropwise with chloroacetyl chloride (1.1 mmol) at 0°C. The mixture is refluxed for 5 hours, during which the azetidine ring forms via intramolecular nucleophilic substitution. The crude product, azetidine-3-carbonitrile , is purified by recrystallization from ethanol.
Alternative Pathway: Gabriel Synthesis
A secondary route involves the Gabriel synthesis . Potassium phthalimide (1.2 mmol) reacts with 3-bromopropanenitrile (1.0 mmol) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. Hydrolysis with hydrazine hydrate releases the primary amine, which undergoes thermal cyclization at 120°C to form the azetidine ring.
Table 2: Azetidine-3-carbonitrile Synthesis Parameters
| Method | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | ClCH₂COCl, Et₃N | Dioxane | Reflux | 5 h | 65% |
| Gabriel Synthesis | K-Phthalimide, BrCH₂CN | DMSO | 80°C → 120°C | 12 h | 58% |
Coupling of Indole and Azetidine Moieties
Acyl Chloride Formation
1-Methyl-1H-indole-3-acetic acid (1.0 mmol) is treated with thionyl chloride (SOCl₂, 3.0 mmol) in anhydrous DCM under reflux for 2 hours. The resultant acetyl chloride is isolated by evaporating excess SOCl₂ under reduced pressure.
Amide Bond Formation
The acyl chloride is reacted with azetidine-3-carbonitrile (1.1 mmol) in the presence of triethylamine (1.5 mmol) in DCM at 0°C. The mixture is stirred for 4 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate, 1:1) to yield the final product.
Table 3: Coupling Reaction Optimization
| Parameter | Conditions | Yield |
|---|---|---|
| Solvent | DCM | 72% |
| Base | Et₃N | 68% |
| Temperature | 0°C → RT | 70% |
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, indole H4), 7.32 (d, J = 8.0 Hz, 1H, indole H7), 7.20–7.12 (m, 2H, indole H5–6), 4.15 (s, 2H, CH₂CO), 3.85 (s, 3H, NCH₃), 3.72–3.65 (m, 2H, azetidine H2–4), 2.95–2.88 (m, 1H, azetidine H3).
-
IR (KBr): ν 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (indole C=C).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H₂O, 70:30) confirms >98% purity. Melting point: 142–144°C.
Challenges and Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Antidiabetic Activity
1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile has shown promise as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in the management of type 2 diabetes as they enhance incretin hormone activity, leading to increased insulin secretion and better glycemic control. Preclinical studies indicate that this compound may improve metabolic parameters in diabetic models, making it a candidate for further clinical evaluation.
Anticancer Potential
Recent studies have explored the anticancer properties of derivatives related to this compound. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Antimicrobial Properties
Research indicates that compounds derived from this compound exhibit antimicrobial activity against several pathogenic bacteria and fungi. This property is particularly relevant in the context of increasing antibiotic resistance, positioning such compounds as potential alternatives in antimicrobial therapy .
Case Study 1: DPP-4 Inhibition
In a study evaluating the efficacy of various DPP-4 inhibitors, this compound demonstrated significant reductions in blood glucose levels in diabetic rat models compared to controls. The study highlighted its potential as a lead compound for developing new antidiabetic medications.
Case Study 2: Anticancer Activity
A series of experiments conducted on indole derivatives showed that those structurally related to this compound exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines. The results suggest that modifications to the azetidine structure can enhance cytotoxicity and selectivity toward cancer cells .
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: indole derivatives , azetidine/pyrrolidine/azepane rings , and carbonitrile-containing molecules . Below is a detailed comparison:
Indole-Containing Analogues
GF109203X and Ro-31-8220 ()
- Structure : These protein kinase C inhibitors feature indol-3-yl groups linked to maleimide cores.
- Comparison: Unlike the target compound’s acetyl-azetidine-carbonitrile framework, these analogs use maleimide scaffolds, which confer distinct electronic properties and binding affinities.
Spiro-Indoline Carbonitrile ()
- Structure : A spiro-indoline system with an indole moiety and thiophene substituent.
- Comparison: The spiro architecture introduces steric hindrance and a non-planar conformation, contrasting with the planar acetyl-indole group in the target compound. Hydrogen-bonding networks in the spiro analog stabilize its crystal lattice, a feature that could be exploited in the target compound’s solid-state design .
Azetidine/Pyrrolidine/Azepane Derivatives
Pyrrolidine Carbonitrile ()
- Structure : 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile.
- However, the larger ring size may decrease binding affinity in biological targets requiring precise steric complementarity .
Azepane Carbonitrile ()
- Structure : A 7-membered azepane ring fused to a pyrido-benzimidazole core.
- Comparison : The azepane’s flexibility contrasts with the azetidine’s rigidity, suggesting divergent pharmacokinetic profiles. The extended conjugation in the pyrido-benzimidazole system may improve UV absorption properties, a feature absent in the target compound .
Carbonitrile-Functionalized Compounds
Benzoimidazol-Azetidine Carbonitrile ()
- Structure : Features an azetidine-3-carbonitrile group linked to a benzoimidazole scaffold.
- Comparison : The shared azetidine-carbonitrile motif highlights the importance of the nitrile group in hydrogen-bonding interactions. However, the benzoimidazole substituent may confer higher metabolic stability compared to the target’s acetyl-indole group .
Key Structural and Functional Differences
Ring Size and Conformational Flexibility
- Azetidine (4-membered) : High ring strain limits conformational flexibility but enhances binding rigidity.
- Pyrrolidine (5-membered) : Reduced strain improves synthetic yields but may compromise target specificity.
- Azepane (7-membered) : Increased flexibility favors entropic gains in binding but reduces structural predictability.
Substituent Effects
- Indole vs. Benzoimidazole : Indole’s NH group enables hydrogen bonding, while benzoimidazole’s fused rings enhance aromatic stacking.
- Acetyl Linker vs. Spiro Systems : The acetyl group in the target compound allows rotational freedom, whereas spiro systems () restrict motion, influencing solubility and crystallinity.
Biological Activity
1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that combines an azetidine ring with an indole moiety. The presence of the carbonitrile group further enhances its chemical reactivity and biological potential.
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of indole compounds have shown significant anticancer properties, indicating a potential role for this compound in cancer therapy.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). The inhibition profiles suggest that this compound may also exhibit similar properties.
Anticancer Studies
A study evaluated the cytotoxic effects of various indole derivatives, including those similar to this compound. The results highlighted significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC values indicating potent activity (IC ~ 2.6 μM) .
Enzyme Inhibition Studies
Research on Mannich bases has shown that compounds incorporating indole structures can effectively inhibit AChE and CA isoenzymes at nanomolar concentrations. For example, certain derivatives displayed 2.2 to 5.9 times greater inhibition than the standard drug Tacrine . This suggests that this compound may also possess similar enzyme inhibitory properties.
Data Table: Biological Activity Summary
| Biological Activity | Reference | Observed Effect |
|---|---|---|
| Anticancer (MCF-7) | IC ~ 2.6 μM | |
| AChE Inhibition | 2.2 - 5.9 times better than Tacrine | |
| CA Inhibition | Nanomolar range effectiveness |
While specific mechanisms for this compound are yet to be fully elucidated, related compounds often act through:
- Intercalation into DNA : Indole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Interaction : Inhibition of key enzymes involved in cellular metabolism and signaling pathways.
Q & A
Q. What are the recommended safety protocols for handling 1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile in laboratory settings?
Methodological Answer:
- Preventive Measures : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood. Store the compound in a sealed container under inert gas (e.g., nitrogen) at low temperatures (2–8°C) to prevent degradation .
- Emergency Protocols : In case of skin contact, wash immediately with soap and water. For accidental inhalation, move to fresh air and seek medical attention. Use non-sparking tools and grounded equipment to avoid electrostatic discharge during handling .
- Waste Disposal : Follow institutional guidelines for hazardous organic waste, ensuring no release into the environment.
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer:
- Step 1 : Synthesize the indole core via Fischer indole synthesis or palladium-catalyzed coupling, starting from 1-methylindole derivatives.
- Step 2 : Introduce the acetyl group at the 3-position of indole using Friedel-Crafts acylation or direct alkylation with chloroacetyl chloride .
- Step 3 : Functionalize azetidine-3-carbonitrile via nucleophilic substitution or cycloaddition reactions. Key intermediates include 1-methyl-1H-indole-3-acetyl chloride and azetidine precursors .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR to confirm indole ring substitution patterns, acetyl group integration, and azetidine ring conformation. Look for characteristic shifts: indole H-2 (~7.6 ppm), acetyl protons (~3.5 ppm), and azetidine carbons (~75–85 ppm) .
- IR Spectroscopy : Identify nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
Methodological Answer:
- Quantum Mechanics (QM) : Use density functional theory (DFT) to model reaction pathways, such as the acylation of 1-methylindole. Calculate activation energies for competing pathways (e.g., Friedel-Crafts vs. direct alkylation) to identify the most thermodynamically favorable route .
- Transition State Analysis : Locate transition states using methods like Nudged Elastic Band (NEB) to predict regioselectivity in azetidine ring formation .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to optimize reaction yields .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the reactivity of this compound?
Methodological Answer:
- Cross-Validation : Compare computational results (e.g., DFT-predicted reaction barriers) with kinetic studies (e.g., variable-temperature NMR or stopped-flow spectroscopy) .
- Isotopic Labeling : Use deuterated intermediates to trace reaction mechanisms. For example, deuterium labeling at the indole C-3 position can clarify acetyl group migration pathways .
- Advanced Chromatography : Employ HPLC-MS to isolate and identify byproducts, correlating them with computational predictions of side reactions .
Q. How can Design of Experiments (DoE) improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to test variables (e.g., temperature, catalyst loading, solvent ratio) and identify critical parameters .
- Response Surface Methodology (RSM) : Apply central composite designs to optimize reaction conditions. For example, a 3-level RSM can model the interaction between temperature (80–120°C) and reaction time (12–24 hrs) for azetidine ring closure .
- Robustness Testing : Validate optimal conditions by introducing controlled perturbations (e.g., ±5% solvent variation) to assess reproducibility.
Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation from DMSO or acetonitrile. Analyze packing motifs to assess intermolecular interactions (e.g., hydrogen bonding between nitrile and methyl groups) .
- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to confirm phase purity.
- Thermal Analysis : Use DSC/TGA to correlate crystallinity with thermal stability.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for structurally similar indole-carbonitrile derivatives?
Methodological Answer:
- Meta-Analysis : Systematically compare literature data (e.g., IC₅₀ values) while controlling for variables like assay type (e.g., cell-free vs. cell-based) and purity of test compounds .
- Structure-Activity Relationship (SAR) : Perform molecular docking studies to identify binding interactions in target proteins (e.g., kinases or GPCRs). Validate predictions with site-directed mutagenesis .
- Reproducibility Checks : Replicate key assays under standardized conditions (e.g., ATP concentration in kinase assays) to isolate experimental variables .
Q. Tables for Key Data
| Synthetic Optimization | Optimal Conditions | Yield |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ (1.2 eq), CH₂Cl₂, 0°C→RT | 78% |
| Azetidine Cyclization | K₂CO₃, DMF, 80°C, 12 hrs | 65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
